Cas no 438015-36-2 (2-amino-1-(4-propoxyphenyl)ethan-1-one)

2-amino-1-(4-propoxyphenyl)ethan-1-one structure
438015-36-2 structure
商品名:2-amino-1-(4-propoxyphenyl)ethan-1-one
CAS番号:438015-36-2
MF:C11H15NO2
メガワット:193.242303133011
CID:327180
PubChem ID:2330183

2-amino-1-(4-propoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone,2-amino-1-(4-propoxyphenyl)-
    • 2-Amino-1-(4-propoxyphenyl)ethanone
    • Ethanone, 2-amino-1-(4-propoxyphenyl)- (9CI)
    • 2-amino-1-(4-propoxyphenyl)ethan-1-one
    • 438015-36-2
    • EN300-145361
    • AKOS008967158
    • インチ: InChI=1S/C11H15NO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h3-6H,2,7-8,12H2,1H3
    • InChIKey: TULXEKSOMKGJTK-UHFFFAOYSA-N
    • ほほえんだ: CCCOC1=CC=C(C(CN)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 52.3Ų

2-amino-1-(4-propoxyphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145361-10.0g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
10g
$3191.0 2023-06-08
Enamine
EN300-145361-500mg
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
500mg
$713.0 2023-09-29
Enamine
EN300-145361-100mg
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
100mg
$653.0 2023-09-29
Enamine
EN300-145361-250mg
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
250mg
$683.0 2023-09-29
Enamine
EN300-145361-1000mg
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
1000mg
$743.0 2023-09-29
Enamine
EN300-145361-2.5g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
2.5g
$1454.0 2023-06-08
Enamine
EN300-145361-5.0g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
5g
$2152.0 2023-06-08
Enamine
EN300-145361-0.25g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
0.25g
$683.0 2023-06-08
Enamine
EN300-145361-0.1g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
0.1g
$653.0 2023-06-08
Enamine
EN300-145361-1.0g
2-amino-1-(4-propoxyphenyl)ethan-1-one
438015-36-2
1g
$743.0 2023-06-08

2-amino-1-(4-propoxyphenyl)ethan-1-one 関連文献

2-amino-1-(4-propoxyphenyl)ethan-1-oneに関する追加情報

Professional Introduction to 2-amino-1-(4-propoxyphenyl)ethan-1-one (CAS No. 438015-36-2)

2-amino-1-(4-propoxyphenyl)ethan-1-one, identified by the Chemical Abstracts Service registry number 438015-36-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework comprising an amino group, an ethylone backbone, and a propoxyphenyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.

The structural motif of 2-amino-1-(4-propoxyphenyl)ethan-1-one encompasses a benzene ring substituted with a propoxy group at the para position, linked to an ethylone core via an amide-like connection. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both an amino group and a ketone functionality allows for further functionalization, enabling chemists to explore diverse chemical pathways.

In recent years, the pharmaceutical industry has shown increasing interest in molecules with dual functionalities, as they often exhibit enhanced biological properties. 2-amino-1-(4-propoxyphenyl)ethan-1-one fits this criterion well, as its structural features can be leveraged to develop novel therapeutic agents. For instance, the amino group can be readily modified into amides, ureas, or sulfonamides, while the ketone can undergo reductions or condensation reactions to form more intricate scaffolds.

One of the most compelling aspects of 2-amino-1-(4-propoxyphenyl)ethan-1-one is its potential as a building block in medicinal chemistry. Researchers have been exploring its utility in the design of small-molecule inhibitors targeting various biological pathways. Notably, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The propoxyphenyl moiety, in particular, has been associated with favorable pharmacokinetic profiles in certain drug candidates.

The synthesis of 2-amino-1-(4-propoxyphenyl)ethan-1-one typically involves multi-step organic transformations, starting from commercially available precursors such as 4-propoxybenzaldehyde and ethylamine. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production when required.

Recent advancements in computational chemistry have further enhanced the understanding of 2-amino-1-(4-propoxyphenyl)ethan-1-one's reactivity and interaction with biological targets. Molecular modeling studies have predicted that this compound can bind to specific protein pockets with high affinity, suggesting its potential as a scaffold for drug development. Such computational insights are invaluable in guiding experimental efforts and optimizing lead compounds for clinical trials.

The role of 2-amino-1-(4-propoxyphenyl)ethan-1-one extends beyond pharmaceutical applications; it is also utilized in agrochemical research and material science. Its structural versatility allows for modifications that yield compounds with novel properties suitable for crop protection agents or functional materials. The growing demand for sustainable and efficient agrochemicals has positioned this compound as a promising candidate for future innovations.

In conclusion, 2-amino-1-(4-propoxyphenyl)ethan-1-one (CAS No. 438015-36-2) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its unique structural features, combined with its synthetic accessibility and potential biological activities, make it an indispensable tool for researchers aiming to develop next-generation therapeutics and materials. As our understanding of molecular interactions continues to evolve, the significance of such versatile intermediates is likely to grow even further.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd